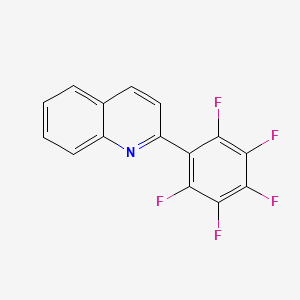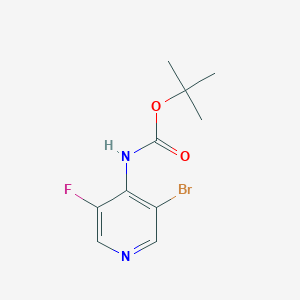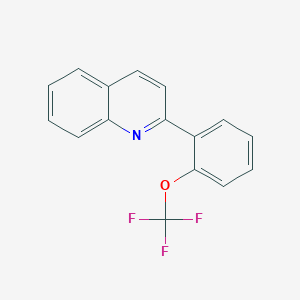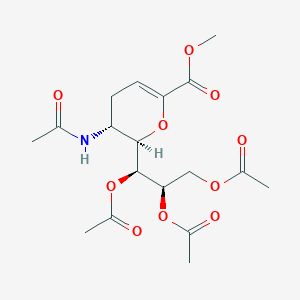
6-Chloro-7-methoxy-3-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The chromen-4-one framework is a significant structural entity in many medicinal compounds, exhibiting a broad variety of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-iodo-7-methoxy-4H-chromen-4-one with a chlorinating agent to introduce the chlorine atom at the 6-position . The reaction conditions often require the use of a base and a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one framework to chroman-4-ol derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives .
Scientific Research Applications
6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it can activate adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The compound’s effects on AMPK phosphorylation can influence various cellular processes, including metabolism and cell growth.
Comparison with Similar Compounds
6-Chloro-7-methoxy-3-phenyl-4H-chromen-4-one can be compared with other similar compounds, such as:
7-Methoxy-3-phenyl-4H-chromen-4-one: Lacks the chlorine substituent at the 6-position, which may affect its biological activity.
6-Bromo-7-methoxy-3-phenyl-4H-chromen-4-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and properties.
7-Hydroxy-3-phenyl-4H-chromen-4-one: The presence of a hydroxyl group at the 7-position can significantly change its chemical behavior and biological effects.
Properties
CAS No. |
75989-82-1 |
|---|---|
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
6-chloro-7-methoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-15-8-14-11(7-13(15)17)16(18)12(9-20-14)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
PBRYNFLLLYNTPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)



![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)






